![molecular formula C21H21F3N2 B14221883 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-75-1](/img/structure/B14221883.png)
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that features an indole core structure. The indole nucleus is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules. The compound also contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multiple stepsThe reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, while the trifluoromethyl group enhances its biological activity. The compound can modulate signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the indole nucleus.
3-(Trifluoromethyl)phenyl derivatives: Similar in structure but may have different biological activities due to variations in the core scaffold.
Uniqueness
The uniqueness of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole lies in its combination of the indole nucleus and the trifluoromethyl group, which together confer enhanced biological activity and metabolic stability. This makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
827016-75-1 |
|---|---|
Formule moléculaire |
C21H21F3N2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)18-6-3-5-16(12-18)15-8-10-26(11-9-15)14-19-13-17-4-1-2-7-20(17)25-19/h1-7,12-13,15,25H,8-11,14H2 |
Clé InChI |
MUUJRAIZTZDVHR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


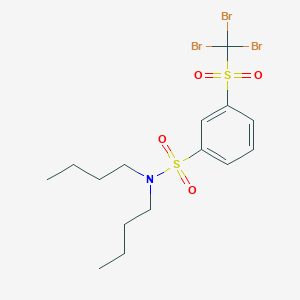

![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
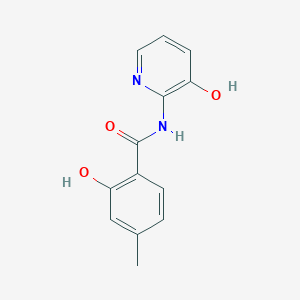

![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
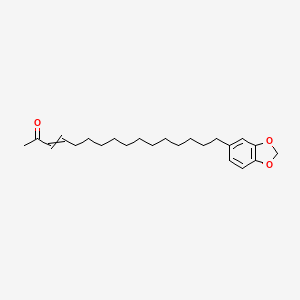
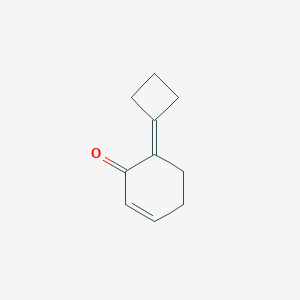
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
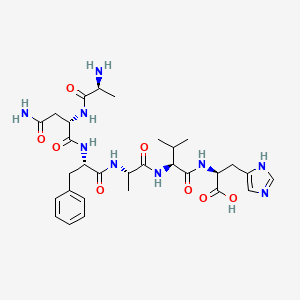
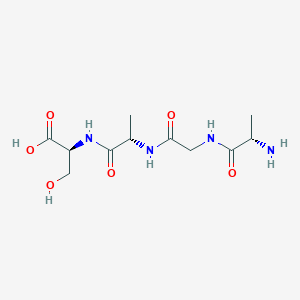
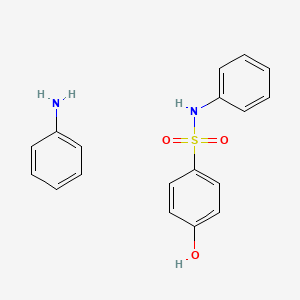
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
